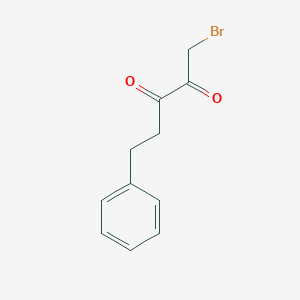![molecular formula C15H23Cl3Si B14321940 Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-40-5](/img/structure/B14321940.png)
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane is an organosilicon compound characterized by the presence of three chlorine atoms and a phenyl group substituted with three isopropyl groups. This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the chlorination of a phenylsilane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms. The general reaction can be represented as follows:
C6H2(CH(CH3)2)3SiH3+3Cl2→C6H2(CH(CH3)2)3SiCl3+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the precursor and chlorine gas are introduced under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Chlorine atoms can be replaced by other nucleophiles such as alcohols or amines.
Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Condensation: Catalysts such as acids or bases to facilitate the elimination of small molecules.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes or aminosilanes.
Condensation: Siloxanes and other polymeric materials.
Aplicaciones Científicas De Investigación
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of trichloro[2,4,6-tri(propan-2-yl)phenyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution reactions, leading to the formation of silanols or other functionalized silanes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorophenylsilane: Similar structure but lacks the isopropyl groups.
Trichlorosilane: Contains three chlorine atoms bonded to silicon but lacks the phenyl group.
Methyltrichlorosilane: Contains a methyl group instead of the phenyl group.
Uniqueness
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to the presence of the bulky isopropyl groups on the phenyl ring. These groups can influence the reactivity and steric properties of the compound, making it suitable for specific applications where other chlorosilanes may not be effective.
Propiedades
Número CAS |
107742-40-5 |
|---|---|
Fórmula molecular |
C15H23Cl3Si |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
trichloro-[2,4,6-tri(propan-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H23Cl3Si/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |
Clave InChI |
FYNOSAXMYMRLFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](Cl)(Cl)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


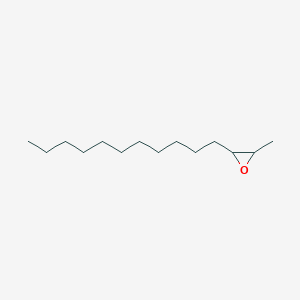
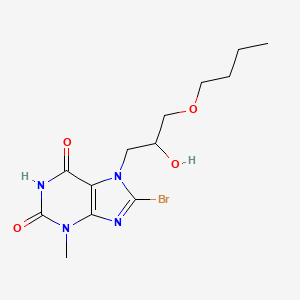
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
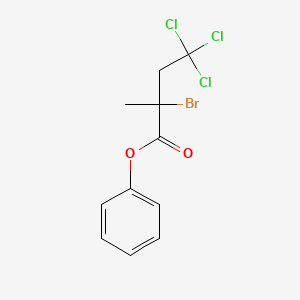
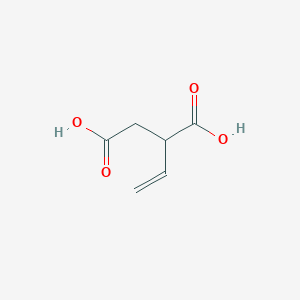
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![2-Propen-1-one, 3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)-](/img/structure/B14321908.png)
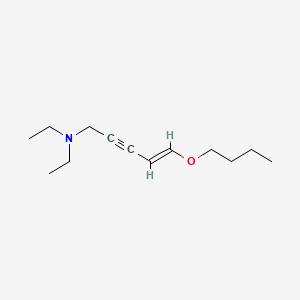
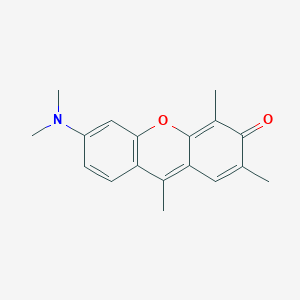

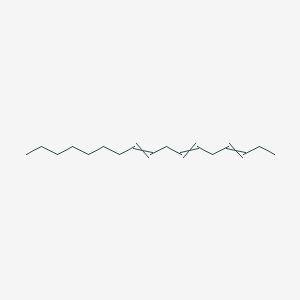
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
